(s)-2-Amino-6-heptynoic acid
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Overview
Description
(s)-2-Amino-6-heptynoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Immunostimulatory Potential : A study by Metzger et al. (1991) explored lipopeptides containing a lipoamino acid analogous to (S)-2-Amino-6-heptynoic acid. These lipopeptides were found to stimulate murine splenocytes polyclonally in vitro and also showed potent immunoadjuvant properties, indicating their potential in enhancing immune responses.
Analytical Procedures for Protein Hydrolysis : Research by Simpson et al. (1976) introduced an analytical procedure for amino acid composition analysis of proteins, which might indirectly relate to the study and analysis of this compound in protein hydrolysates.
Electrophoresis in Biochemical Analysis : Kuhr and Yeung (1988) discussed capillary zone electrophoresis (CZE) in their study, which is pertinent for separating and analyzing amino acids like this compound.
Synthesis of Related Amino Acids : A study by Hernández et al. (2017) explored the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, indicating methods that could potentially apply to the synthesis of related compounds like this compound.
Conformational Studies for Drug Design : Research by Alemán and Casanovas (1994) on 2-acetylamino-2,N-dimethylpropanamide, a derivative of a similar amino acid, provides insights that could be relevant to the study of this compound, especially in the context of drug design.
Role in Biodegradable Poly(ester amide)s : Deng et al. (2009) conducted a study on biodegradable amino acid-based poly(ester amide)s. The research, detailed in their paper, suggests possible applications of amino acids like this compound in the development of new biodegradable materials for biomedical applications.
Electrochemical Amino Acid Sensing : Moulaee and Neri (2021) reviewed the achievements and challenges in electrochemical amino acid sensing, which could be relevant for sensing applications involving this compound. Their findings are summarized in this publication.
Functional Polypeptide Materials : Deng et al. (2014) discussed the synthesis and biomedical applications of functional polypeptides derived from amino acids, which could include this compound. Their research is detailed in this study.
Mechanism of Action
Target of Action
Similar compounds such as aminosalicylic acid and aminocaproic acid have been found to interact with enzymes involved in various biochemical processes
Mode of Action
For instance, aminosalicylic acid inhibits folic acid synthesis by binding to pteridine synthetase . Aminocaproic acid inhibits fibrinolysis by blocking the activation of plasminogen . The exact mechanism of (S)-2-Amino-6-heptynoic acid requires further investigation.
Biochemical Pathways
For example, aminosalicylic acid affects the synthesis of folic acid , while aminocaproic acid impacts the fibrinolytic pathway
Pharmacokinetics
Similar compounds such as therapeutic peptides have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives
Result of Action
Similar compounds such as aminosalicylic acid and aminocaproic acid have been found to induce changes in cellular processes
Action Environment
Studies on similar compounds have shown that factors such as ph, temperature, and the presence of other substances can affect their action
Properties
IUPAC Name |
(2S)-2-aminohept-6-ynoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQLLGJUHGAQIC-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.